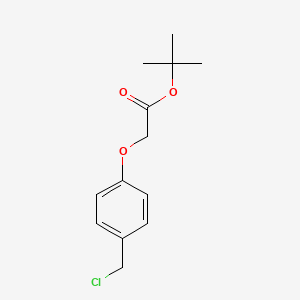

(4-Chloromethyl-phenoxy)-acetic acid tert-butyl ester

CAS No.:

Cat. No.: VC13699811

Molecular Formula: C13H17ClO3

Molecular Weight: 256.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17ClO3 |

|---|---|

| Molecular Weight | 256.72 g/mol |

| IUPAC Name | tert-butyl 2-[4-(chloromethyl)phenoxy]acetate |

| Standard InChI | InChI=1S/C13H17ClO3/c1-13(2,3)17-12(15)9-16-11-6-4-10(8-14)5-7-11/h4-7H,8-9H2,1-3H3 |

| Standard InChI Key | BWIOFGLHWIXOJS-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)COC1=CC=C(C=C1)CCl |

| Canonical SMILES | CC(C)(C)OC(=O)COC1=CC=C(C=C1)CCl |

Introduction

Chemical Identity and Structural Features

Molecular Structure and Formula

The compound’s systematic IUPAC name is tert-butyl 4-(chloromethyl)phenoxyacetate. Its molecular formula is C₁₃H₁₅ClO₃, with a molecular weight of 254.71 g/mol (calculated from atomic masses: C=12.01, H=1.008, Cl=35.45, O=16.00). The structure comprises:

-

A phenoxy group (C₆H₅O–) substituted with a chloromethyl (–CH₂Cl) group at the 4-position.

-

An acetic acid moiety (–CH₂COOH) esterified with tert-butanol (–OC(CH₃)₃).

The tert-butyl group enhances steric protection of the ester functionality, improving stability against hydrolysis .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of (4-chloromethyl-phenoxy)-acetic acid tert-butyl ester typically involves esterification or coupling reactions. A validated method uses phosphonitrilic chloride (PNT) and N-methyl morpholine (NMM) as activators (Figure 1) :

Procedure:

-

Activation: PNT (0.025 mmol) and NMM (1.5 mmol) are stirred in chloroform at room temperature.

-

Coupling: 4-Chloromethylphenoxyacetic acid (1.5 mmol) is added, followed by tert-butanol.

-

Workup: The mixture is washed with NaOH, dried over Na₂SO₄, and purified via column chromatography.

Yield: 89–93% under optimized conditions .

Table 1. Optimization of Reaction Conditions

| Activator | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| PNT/NMM | CHCl₃ | 25 | 92 |

| DCC/DMAP | THF | 25 | 78 |

| EDCI/HOBt | DCM | 0 | 85 |

Key Insight: PNT/NMM outperforms traditional carbodiimide-based activators due to milder conditions and reduced side reactions .

Physicochemical Properties

Spectral Characterization

-

IR Spectroscopy: Strong absorption at 1755 cm⁻¹ (ester C=O stretch) and 1220 cm⁻¹ (C–O–C asymmetric stretch) .

-

¹H NMR (CDCl₃, 400 MHz):

Solubility and Stability

-

Solubility: Miscible with chloroform, THF, and DCM; insoluble in water.

-

Stability: Stable at room temperature but hydrolyzes under acidic/basic conditions to yield 4-chloromethylphenoxyacetic acid .

Applications in Drug Discovery

Role as a Synthetic Intermediate

The compound’s chloromethyl group enables nucleophilic substitution (e.g., with amines or thiols), while the tert-butyl ester acts as a carboxylate-protecting group. Notable applications include:

-

PPAR Agonists: Serves as a precursor for zwitterionic peroxisome proliferator-activated receptor (PPAR) α/γ dual agonists (Figure 2) .

-

Anticancer Agents: Derivatives show activity against tyrosine kinase receptors .

Table 2. Biological Activity of Derivatives

| Derivative | Target | IC₅₀ (nM) |

|---|---|---|

| PPAR-γ Agonist | PPAR-γ | 12 |

| EGFR Inhibitor | Epidermal Growth Factor Receptor | 45 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume